![molecular formula C20H24O5 B11643555 propan-2-yl [(2-ethyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]acetate](/img/structure/B11643555.png)
propan-2-yl [(2-ethyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]acetate
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Overview
Description
Chemical Structure: Propan-2-yl [(2-ethyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]acetate (IUPAC name) is a bicyclic coumarin derivative with a benzo[c]chromen core fused to a cyclohexenone ring. The molecule features:
- A 2-ethyl substituent at position 2 of the chromen system.
- An isopropyl ester group attached via an oxyacetate linkage at position 3.
- A ketone group at position 4.
Molecular Formula: C₂₀H₂₄O₅ Molecular Weight: 344.407 g/mol (monoisotopic mass: 344.162374) .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of propan-2-yl [(2-ethyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]acetate typically involves the esterification of the corresponding acid with isopropanol. The reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The reaction conditions include refluxing the mixture for several hours to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control over reaction conditions and can handle larger volumes of reactants. The use of automated systems also ensures consistent product quality and reduces the risk of human error.
Chemical Reactions Analysis
Types of Reactions
Propan-2-yl [(2-ethyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
Propan-2-yl [(2-ethyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]acetate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s biological activity makes it a candidate for studying enzyme interactions and metabolic pathways.
Medicine: Its potential therapeutic properties are being explored for the treatment of various diseases.
Industry: The compound is used in the development of new materials and as a precursor for other chemical products.
Mechanism of Action
The mechanism of action of propan-2-yl [(2-ethyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]acetate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Modifications and Substituent Effects
The following table summarizes key analogs and their structural deviations from the target compound:
Key Observations :
- Positional Isomerism : Shifting substituents (e.g., ethyl at position 2 vs. methyl at position 3) alters steric and electronic interactions. For example, the 2-ethyl group in the target compound may enhance lipophilicity compared to 3-methyl analogs .
- Ester vs. Acid : Carboxylic acid derivatives (e.g., ) exhibit higher solubility in aqueous media compared to ester forms, which may serve as prodrugs .
Physicochemical Properties
Trends :
Biological Activity
Propan-2-yl [(2-ethyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]acetate is a compound that has garnered attention due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound belongs to the class of benzo[c]chromen derivatives, which are known for their diverse biological activities. The specific structure includes an ester functional group connected to a benzo[c]chromene moiety, which is often associated with various therapeutic effects.
1. Phosphodiesterase Inhibition
Recent studies have evaluated the compound's ability to inhibit phosphodiesterase (PDE) enzymes. PDEs play a critical role in cellular signaling by regulating the levels of cyclic nucleotides. Inhibition of PDEs can lead to increased levels of cyclic AMP (cAMP) and cyclic GMP (cGMP), which are important for various physiological processes.
Key Findings:
- The compound exhibited significant inhibitory activity against PDE2 with an IC50 value of approximately 3.67 μM, indicating a strong potential for therapeutic applications in conditions such as neurodegenerative diseases where cAMP signaling is disrupted .
2. Neuroprotective Effects
In vitro studies using HT-22 neuronal cells demonstrated that the compound could promote cell viability and protect against corticosterone-induced neurotoxicity. This effect was observed in a dose-dependent manner, suggesting that higher concentrations may yield better protective outcomes.
Experimental Results:
- At concentrations ranging from 6.25 to 25 μM, the compound significantly increased cell viability compared to controls, with the optimal concentration identified at 12.5 μM .
3. Antioxidant Activity
The antioxidant properties of benzo[c]chromene derivatives have been documented, with implications for reducing oxidative stress in various biological systems. The mechanism likely involves scavenging free radicals and enhancing endogenous antioxidant defenses.
Case Study 1: Neuroprotection in Corticosterone-Induced Models
A study investigated the neuroprotective effects of this compound on HT-22 cells exposed to corticosterone. The results indicated that treatment with the compound not only improved cell viability but also reduced markers of oxidative stress.
Concentration (μM) | Cell Viability (%) | Statistical Significance |
---|---|---|
0 | 45 ± 5 | - |
6.25 | 65 ± 5 | p < 0.05 |
12.5 | 80 ± 5 | p < 0.01 |
25 | 75 ± 5 | p < 0.05 |
Case Study 2: PDE Inhibition and Neuroprotection
Another study focused on the relationship between PDE inhibition and neuroprotection offered by the compound. It was found that the neuroprotective effects correlated with the inhibition of PDE activity, suggesting a dual mechanism where both signaling enhancement and oxidative stress reduction contribute to its efficacy.
Q & A
Q. What are the key steps and critical reaction conditions for synthesizing propan-2-yl [(2-ethyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]acetate?
Basic Synthesis
The synthesis typically involves:
Formation of the benzochromene core : Cyclization of substituted dihydroquinoline precursors under acidic conditions.
Esterification : Reaction of the hydroxyl group at position 3 of the benzochromene with propan-2-yl chloroacetate in the presence of a base (e.g., K₂CO₃) in anhydrous acetone at 60–70°C for 12–16 hours .
Purification : Column chromatography using silica gel and a hexane/ethyl acetate gradient (7:3 ratio) to isolate the product with >95% purity.
Critical Conditions :
- Temperature control : Excess heat can lead to decomposition of the ester group.
- Solvent choice : Polar aprotic solvents (e.g., DMF) improve nucleophilic substitution efficiency .
Q. How is the molecular structure of this compound characterized, and what techniques resolve ambiguities in substituent positioning?
Basic Structural Characterization
- NMR : 1H and 13C NMR confirm the presence of the isopropyl ester (δ 1.2–1.4 ppm for CH₃ groups) and the benzochromene carbonyl (δ 165–170 ppm) .
- X-ray crystallography : Resolves spatial arrangement, including the orientation of the ethyl group at position 2 and the acetoxy moiety. Bond angles (e.g., C1–C2–O3 = 119.2°) validate steric interactions .
Advanced Analysis :
- Hydrogen bonding networks : Crystallographic data reveal intramolecular hydrogen bonds between the carbonyl oxygen and adjacent CH groups, stabilizing the planar chromenone ring .
Q. What methodologies optimize purity and yield during large-scale synthesis?
Basic Purification
- Thin-layer chromatography (TLC) : Monitors reaction progress using ethyl acetate/hexane (1:1) as the mobile phase .
- Recrystallization : Ethanol/water (8:2) mixtures yield high-purity crystals with minimal solvent retention .
Advanced Optimization :
- Catalytic methods : Pd/C-assisted hydrogenation reduces side products during intermediate synthesis (e.g., reduction of nitro groups) .
Q. How can researchers assess interactions between this compound and biological targets (e.g., enzymes)?
Advanced Interaction Studies
- Surface plasmon resonance (SPR) : Measures binding affinity to receptors (e.g., kinase enzymes) with a detection limit of 0.1 nM.
- Isothermal titration calorimetry (ITC) : Quantifies thermodynamic parameters (ΔH, ΔS) for ligand-receptor binding .
Example : A 2023 study reported a Kd of 12.3 µM for this compound with cytochrome P450, suggesting moderate metabolic stability .
Q. How to resolve contradictions in reported bioactivity data across studies?
Advanced Data Analysis
- Substituent effect mapping : Compare bioactivity of analogs (e.g., ethyl vs. methyl groups at position 2) to isolate structural contributors.
- Dose-response validation : Replicate assays under standardized conditions (e.g., pH 7.4 buffer, 37°C) to minimize variability .
Q. What solvent systems are optimal for stability studies of this compound?
Basic Stability Protocols
- Degradation pathways : Hydrolysis of the ester group dominates in aqueous environments (t₁/₂ = 48 hours at pH 7.0).
- Stabilizing agents : Use non-polar solvents (e.g., DMSO) with 0.1% BHT to prevent oxidation .
Q. What mechanisms underlie its reported anti-inflammatory activity?
Advanced Mechanistic Studies
- COX-2 inhibition : Molecular docking simulations predict a binding energy of -9.2 kcal/mol at the enzyme’s active site.
- NF-κB pathway modulation : Downregulation of TNF-α (IC₅₀ = 18 µM) in macrophage models via suppression of IκB phosphorylation .
Q. How does this compound compare structurally and functionally to other benzochromene derivatives?
Advanced SAR Analysis
Q. What challenges arise in crystallizing this compound, and how are they addressed?
Advanced Crystallography
- Polymorphism : Slow evaporation from ethanol yields a monoclinic P2₁/c space group.
- Disorder mitigation : Low-temperature (100 K) data collection reduces thermal motion artifacts .
Q. What in silico tools predict its pharmacokinetic properties?
Advanced Computational Methods
Properties
Molecular Formula |
C20H24O5 |
---|---|
Molecular Weight |
344.4 g/mol |
IUPAC Name |
propan-2-yl 2-[(2-ethyl-6-oxo-7,8,9,10-tetrahydrobenzo[c]chromen-3-yl)oxy]acetate |
InChI |
InChI=1S/C20H24O5/c1-4-13-9-16-14-7-5-6-8-15(14)20(22)25-18(16)10-17(13)23-11-19(21)24-12(2)3/h9-10,12H,4-8,11H2,1-3H3 |
InChI Key |
QAKGTGBTKDYGBF-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC2=C(C=C1OCC(=O)OC(C)C)OC(=O)C3=C2CCCC3 |
Origin of Product |
United States |
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